(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone
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Overview
Description
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization with the hydroxyphenyl group. One common method involves the cyclization of 1,3-dimethyl-1H-pyrazole-5-amine with appropriate aldehydes or ketones under acidic or basic conditions . Another approach uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core with a hydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit kinases and its potential anticancer activity make it a valuable compound for further research and development.
Properties
CAS No. |
757193-25-2 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-9-12-7-10(8-16-15(12)18(2)17-9)14(20)11-5-3-4-6-13(11)19/h3-8,19H,1-2H3 |
InChI Key |
SESHLMXKXMBICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)C3=CC=CC=C3O)C |
solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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